molecular formula C12H22N6O4 B13777756 2,4-Dioxo-5-propylimidazolidine-1,3-di(propionohydrazide) CAS No. 88122-25-2

2,4-Dioxo-5-propylimidazolidine-1,3-di(propionohydrazide)

Katalognummer: B13777756
CAS-Nummer: 88122-25-2
Molekulargewicht: 314.34 g/mol
InChI-Schlüssel: KPZJCXIDXVGEDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dioxo-5-propylimidazolidine-1,3-di(propionohydrazide) is a chemical compound with the molecular formula C12H22N6O4 and a molecular weight of 314.34 g/mol It is known for its unique structure, which includes an imidazolidine ring substituted with propyl and propionohydrazide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-5-propylimidazolidine-1,3-di(propionohydrazide) typically involves the reaction of 5-propyl-2,4-dioxoimidazolidine with propionohydrazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dioxo-5-propylimidazolidine-1,3-di(propionohydrazide) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4-Dioxo-5-propylimidazolidine-1,3-di(propionohydrazide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Dioxo-5-propylimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dioxo-5-propylimidazolidine-1,3-di(propionohydrazide) is unique due to its specific substitution pattern and the presence of both propyl and propionohydrazide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

88122-25-2

Molekularformel

C12H22N6O4

Molekulargewicht

314.34 g/mol

IUPAC-Name

3-[3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxo-5-propylimidazolidin-1-yl]propanehydrazide

InChI

InChI=1S/C12H22N6O4/c1-2-3-8-11(21)18(7-5-10(20)16-14)12(22)17(8)6-4-9(19)15-13/h8H,2-7,13-14H2,1H3,(H,15,19)(H,16,20)

InChI-Schlüssel

KPZJCXIDXVGEDP-UHFFFAOYSA-N

Kanonische SMILES

CCCC1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.